molecular formula C8H10ClFN2O2 B2534500 2-(5-Fluoro-2-nitrophenyl)ethanamine;hydrochloride CAS No. 2095409-75-7

2-(5-Fluoro-2-nitrophenyl)ethanamine;hydrochloride

Cat. No.: B2534500
CAS No.: 2095409-75-7
M. Wt: 220.63
InChI Key: BXBASCCKCAGYGO-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2-nitrophenyl)ethanamine hydrochloride is a substituted phenethylamine derivative characterized by a phenyl ring with a fluorine atom at the 5-position and a nitro group at the 2-position, linked to an ethylamine chain. The hydrochloride salt enhances its stability and solubility. The nitro group may participate in hydrogen bonding, while the fluorine atom likely increases lipophilicity and metabolic stability .

Properties

IUPAC Name

2-(5-fluoro-2-nitrophenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2.ClH/c9-7-1-2-8(11(12)13)6(5-7)3-4-10;/h1-2,5H,3-4,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBASCCKCAGYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CCN)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-2-nitrophenyl)ethanamine;hydrochloride typically involves the nitration of 5-fluoro-2-nitrobenzene followed by a reduction process to introduce the ethanamine group. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-2-nitrophenyl)ethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used in substitution reactions.

Major Products

    Oxidation: Further oxidation of the nitro group can lead to the formation of nitroso or nitrate derivatives.

    Reduction: Reduction of the nitro group results in the formation of 2-(5-Fluoro-2-aminophenyl)ethanamine.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Fluoro-2-nitrophenyl)ethanamine;hydrochloride is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.

    Medicine: Research into its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(5-Fluoro-2-nitrophenyl)ethanamine;hydrochloride exerts its effects involves its interaction with specific molecular targets. The nitro group and fluorine atom play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

a) 5-Fluoro-2-phenylbenzo[b]thiophene-3-ethanamine Hydrochloride
  • Structure : Features a benzo[b]thiophene core with a 5-fluoro substituent and a phenyl group at the 2-position.
  • Key Differences: The benzo[b]thiophene ring system contrasts with the simple phenyl ring in the target compound.
  • Pharmacology : Used in antiobesity drug synthesis (e.g., Lorcaserin analogs), highlighting the role of fluorine in enhancing receptor specificity .
b) 2-(1H-Indol-3-yl)ethanamine Hydrochloride (Tryptamine Hydrochloride)
  • Structure : Indole ring with a hydrogen-bonding nitro group (absent in the target compound).
  • Interactions : Binds to HSP90 via hydrogen bonds with GLU527 and TYR604, mediated by the nitro group. The target compound’s nitro group may similarly engage in protein interactions but lacks the indole scaffold .
c) 25B-NBOMe and Related NBOMe Derivatives
  • Structure : Phenethylamines with 2,5-dimethoxy-4-substituted phenyl rings and N-methoxybenzyl groups.
  • Key Differences: Methoxy groups dominate receptor binding (e.g., 5-HT2A agonism), whereas the target’s nitro and fluoro groups may alter electron distribution and binding affinity. NBOMe compounds exhibit hallucinogenic effects, suggesting divergent pharmacological pathways .

Functional Group Comparisons

a) Nitro Group-Containing Compounds
  • 1-(2-Amino-6-nitrophenyl)ethanone: Contains a nitro group but lacks the ethylamine chain. Used in organic synthesis, demonstrating nitro groups’ role in directing reactivity .
  • 2C-T-7-FLY Hydrochloride: A phenethylamine derivative with a nitro-substituted furobenzofuran ring.
b) Fluorinated Analogs
  • 5-Fluoro Substituted Indoles : highlights fluorine’s role in stabilizing ligand-receptor interactions via hydrophobic effects. The target’s 5-fluoro substituent may similarly enhance target selectivity .
  • Lorcaserin Hydrochloride : Contains a 4-chlorophenyl group; fluorine in the target compound may offer improved metabolic resistance compared to chlorine .

Data Table: Structural and Functional Properties

Compound Name Core Structure Substituents Key Interactions/Applications Reference
2-(5-Fluoro-2-nitrophenyl)ethanamine HCl Phenyl 5-F, 2-NO2 Potential H-bonding via NO2
5-Fluoro-2-phenylbenzo[b]thiophene-3-ethanamine HCl Benzo[b]thiophene 5-F, 2-Ph Antiobesity drug synthesis
Tryptamine HCl Indole 3-NH2, 5-substituents HSP90 inhibition via GLU527/TYR604
25B-NBOMe HCl Phenethylamine 2,5-OMe, 4-Br, N-methoxybenzyl 5-HT2A agonism, hallucinogenic
2C-T-7-FLY HCl Furobenzofuran 2-NO2, 4-propylthio Serotonin receptor modulation

Research Findings and Implications

  • Receptor Specificity : Fluorine’s electron-withdrawing effects could enhance binding to aminergic receptors (e.g., 5-HT2A), as observed in NBOMe derivatives, but with distinct selectivity due to the nitro group .
  • Metabolic Stability : Fluorine substitution likely reduces oxidative metabolism compared to chlorine or methoxy groups, as seen in Lorcaserin and 2C-series compounds .

Biological Activity

2-(5-Fluoro-2-nitrophenyl)ethanamine; hydrochloride, with the CAS number 2095409-75-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C8H9ClF2N2O2
  • Molecular Weight : 220.62 g/mol

The biological activity of 2-(5-Fluoro-2-nitrophenyl)ethanamine; hydrochloride is primarily attributed to its interaction with various biological targets. The compound is known to inhibit certain kinases involved in cell signaling pathways, which can lead to effects such as:

  • Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the growth of cancer cells by interfering with key signaling pathways.
  • Induction of Apoptosis : Studies indicate that it may promote programmed cell death in tumor cells, enhancing its anticancer properties.

Pharmacokinetics

Pharmacokinetic studies suggest that the compound exhibits favorable absorption and distribution characteristics. Its stability under physiological conditions allows for effective interaction with target sites within cells.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of 2-(5-Fluoro-2-nitrophenyl)ethanamine; hydrochloride:

Biological Activity Effect Study Reference
Anticancer ActivityInhibits proliferation in cancer cell lines
Apoptosis InductionPromotes apoptotic pathways
Kinase InhibitionTargets specific kinases

Case Studies and Research Findings

  • Anticancer Studies :
    • A study demonstrated that 2-(5-Fluoro-2-nitrophenyl)ethanamine; hydrochloride exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The IC50 values were reported in the micromolar range, indicating potent activity against these cell types .
  • Mechanistic Insights :
    • Flow cytometry assays revealed that treatment with this compound resulted in increased levels of p53 and caspase-3 cleavage, suggesting a mechanism involving the activation of apoptotic pathways .
  • Comparative Analysis :
    • When compared to traditional chemotherapeutics such as doxorubicin, 2-(5-Fluoro-2-nitrophenyl)ethanamine; hydrochloride showed enhanced selectivity for cancer cells while sparing normal cells at lower concentrations, highlighting its potential as a targeted therapy .

Q & A

Q. What are the standard synthetic routes for 2-(5-Fluoro-2-nitrophenyl)ethanamine hydrochloride, and what key intermediates are involved?

The synthesis typically involves sequential functionalization of the aromatic ring followed by amine salt formation. A common route includes:

Nitration and Fluorination : Starting with 5-fluoro-2-nitrophenol, ethylene oxide is introduced to form 2-(5-fluoro-2-nitrophenoxy)ethanol .

Amination : Reaction with ammonia or a protected amine source yields 2-(5-fluoro-2-nitrophenyl)ethanamine .

Hydrochloride Formation : Treatment with HCl under controlled pH conditions produces the hydrochloride salt .

Q. Key Intermediates :

  • 2-(5-Fluoro-2-nitrophenoxy)ethanol
  • Free base 2-(5-Fluoro-2-nitrophenyl)ethanamine

Q. Critical Parameters :

  • Solvent choice (e.g., ethanol or methanol for solubility) .
  • Temperature control during nitration to avoid byproducts like phenolic oxides .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify aromatic substitution patterns and amine proton environments .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 215.05) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry or salt formation .
  • Elemental Analysis : Validates stoichiometry of C, H, N, and Cl .

Q. Common Pitfalls :

  • Overlapping NMR signals due to aromatic fluorine coupling; use 19^{19}F NMR for clarity .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during characterization?

Conflicts often arise from:

  • Dynamic proton exchange in the amine group, leading to broadened NMR signals.
  • Fluorine-induced splitting complicating aromatic proton assignments.

Q. Resolution Strategies :

  • Variable Temperature NMR : Suppresses exchange broadening at lower temperatures .
  • 2D NMR Techniques (COSY, HSQC): Map coupling networks to distinguish overlapping peaks .
  • Computational Modeling : DFT calculations predict 1^1H/13^13C chemical shifts for comparison .

Q. What strategies optimize reaction yields in the synthesis of halogenated ethanamine derivatives?

  • Substituent Effects : Electron-withdrawing groups (e.g., -NO2_2, -F) enhance electrophilic substitution but may reduce amination efficiency. Use protecting groups (e.g., Boc) for sensitive amines .
  • Catalysis : Transition-metal catalysts (e.g., Pd/C) for selective reductions .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve intermediate stability .

Q. Example Yield Comparison :

MethodYield (%)Purity (%)
Direct Amination6295
Catalytic Hydrogenation7898

Q. How does the fluorine substituent influence biological activity compared to other halogenated analogs?

The fluorine atom:

  • Enhances Binding Affinity : Its electronegativity strengthens interactions with target receptors (e.g., serotonin transporters) .
  • Improves Metabolic Stability : Reduces oxidative degradation compared to chloro or bromo analogs .

Q. Case Study :

  • Fluorine vs. Chlorine : Fluorinated derivatives show 3x higher IC50_{50} values in enzyme inhibition assays due to optimal size and electronegativity .

Q. What methodologies are used to study the compound’s interaction with biological targets?

  • Receptor Binding Assays : Radioligand displacement (e.g., 3^3H-labeled compounds) quantifies affinity .
  • Molecular Docking : Simulations predict binding modes in enzyme active sites (e.g., monoamine oxidases) .
  • In Vitro Toxicity Profiling : MTT assays assess cytotoxicity in neuronal cell lines .

Key Finding :
Fluorine at the 5-position enhances selectivity for GABAA_A receptors over off-targets like dopamine receptors .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility and stability profiles?

Discrepancies may stem from:

  • Salt Form Variations : Hydrochloride vs. free base solubility differs significantly (e.g., 25 mg/mL vs. <1 mg/mL in water) .
  • pH-Dependent Degradation : Nitro groups hydrolyze under acidic conditions, altering stability .

Q. Mitigation :

  • Standardize storage conditions (e.g., -20°C, desiccated) .
  • Use HPLC-UV to monitor degradation products over time .

Q. Why do computational predictions of logP diverge from experimental values?

  • Fluorine’s Ambiguous Contribution : Some models underestimate fluorine’s hydrophobicity.
  • Salt Effects : logP calculations often ignore ionized forms, leading to inaccuracies.

Q. Solution :

  • Experimental logD Measurement : Determines pH-dependent distribution coefficients .

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